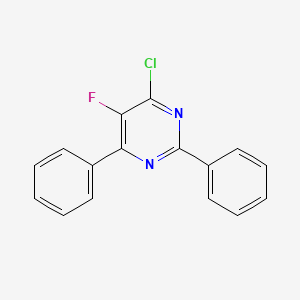
4-Chloro-5-fluoro-2,6-diphenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-fluoro-2,6-diphenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C16H10ClFN2 This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, fluorine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-2,6-diaminopyrimidine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Chloro-5-fluoro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
科学研究应用
4-Chloro-5-fluoro-2,6-diphenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Chloro-5-fluoro-2,6-dimethylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Uniqueness
4-Chloro-5-fluoro-2,6-diphenylpyrimidine is unique due to the presence of phenyl groups at positions 2 and 6 of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
生物活性
4-Chloro-5-fluoro-2,6-diphenylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a pyrimidine ring with chlorine and fluorine substituents and two phenyl groups, imparts significant reactivity and biological potential. This article explores the compound's biological activity, including its antiviral, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
- Molecular Formula : C16H12ClF N2
- Molecular Weight : 305.75 g/mol
The substitution pattern of 4-chloro and 5-fluoro at the pyrimidine ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Antiviral Activity : The compound has shown promise as an inhibitor of viral replication.
- Anticancer Activity : It has been studied for its ability to inhibit cancer cell proliferation.
- Anti-inflammatory Activity : The compound demonstrates potential in reducing inflammation.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It binds to various receptors, influencing gene expression and metabolic pathways.
Antiviral Activity
A study evaluated the efficacy of this compound against influenza virus strains. The compound exhibited an IC50 value of 36 μM in an ELISA-based protein-protein interaction assay, indicating significant antiviral properties .
Anticancer Activity
Another research focused on the anticancer potential of this compound against various cancer cell lines. It was found to inhibit cell proliferation with an IC50 value of approximately 20 μM in MCF-7 breast cancer cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 25 | Induction of apoptosis |
Anti-inflammatory Activity
In a model of induced arthritis in rats, the compound demonstrated significant anti-inflammatory effects with an ED50 value of 0.05 mg/kg, showcasing its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrimidine core can significantly influence biological activity. For instance, alterations at the C2 position have been shown to enhance both antiviral and anticancer activities.
Table: SAR Insights
| Modification | Biological Activity | Observed Effect |
|---|---|---|
| C2 Amino Group | Enhanced Antiviral | Increased binding affinity |
| C4 Fluorine Substitution | Improved Anticancer | Higher cytotoxicity against cancer cells |
属性
CAS 编号 |
1246555-78-1 |
|---|---|
分子式 |
C16H10ClFN2 |
分子量 |
284.71 g/mol |
IUPAC 名称 |
4-chloro-5-fluoro-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10ClFN2/c17-15-13(18)14(11-7-3-1-4-8-11)19-16(20-15)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
BCPWQGZLEOITLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















